molecular formula C16H28S4 B14237989 1,4,11,14-Tetrathiacycloicosa-2,12-diene CAS No. 402751-52-4

1,4,11,14-Tetrathiacycloicosa-2,12-diene

Cat. No.: B14237989
CAS No.: 402751-52-4
M. Wt: 348.7 g/mol
InChI Key: BHLAUWKIRKIKNI-UHFFFAOYSA-N
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Description

1,4,11,14-Tetrathiacycloicosa-2,12-diene is a chemical compound with the molecular formula C₁₆H₂₈S₄. It is a sulfur-containing macrocyclic compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,11,14-Tetrathiacycloicosa-2,12-diene typically involves the formation of the macrocyclic ring through a series of condensation reactions. One common method involves the reaction of dithiols with dihalides under basic conditions to form the desired macrocycle. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,4,11,14-Tetrathiacycloicosa-2,12-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,11,14-Tetrathiacycloicosa-2,12-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,11,14-Tetrathiacycloicosa-2,12-diene involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its mechanism of action, particularly in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    1,4,11,14-Tetrathiacycloicosa-2,12-diyne: A similar sulfur-containing macrocycle with a different degree of unsaturation.

    1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing macrocycle with a smaller ring size.

    1,4,7,10-Tetrathiacyclododecane: A sulfur-containing macrocycle with an even smaller ring size.

Uniqueness

1,4,11,14-Tetrathiacycloicosa-2,12-diene is unique due to its specific ring size and degree of unsaturation, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in coordination chemistry, materials science, and biological research .

Properties

CAS No.

402751-52-4

Molecular Formula

C16H28S4

Molecular Weight

348.7 g/mol

IUPAC Name

1,4,11,14-tetrathiacycloicosa-2,12-diene

InChI

InChI=1S/C16H28S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h13-16H,1-12H2

InChI Key

BHLAUWKIRKIKNI-UHFFFAOYSA-N

Canonical SMILES

C1CCCSC=CSCCCCCCSC=CSCC1

Origin of Product

United States

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